molecular formula C10H10ClNO B11900987 4-Chloro-3,3-dimethylindolin-2-one

4-Chloro-3,3-dimethylindolin-2-one

Cat. No.: B11900987
M. Wt: 195.64 g/mol
InChI Key: PHHZZCQXGFZAPE-UHFFFAOYSA-N
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Description

4-Chloro-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H10ClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,3-dimethylindolin-2-one typically involves the reaction of isatins with appropriate reagents. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base. The reaction is carried out at elevated temperatures, often around 80°C, with the addition of a catalytic amount of potassium iodide (KI) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoindolin-2-one derivatives, while substitution reactions can produce a variety of substituted indolin-2-one compounds .

Scientific Research Applications

4-Chloro-3,3-dimethylindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes, such as acetylcholine esterase, by binding to their active sites. This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3,3-dimethylindolin-2-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

4-chloro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZZCQXGFZAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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